molecular formula C9H6F3NO2 B1295873 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione CAS No. 399-06-4

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Cat. No.: B1295873
CAS No.: 399-06-4
M. Wt: 217.14 g/mol
InChI Key: VVFWWIMDNOGGLM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is an organic compound with the molecular formula C9H6F3NO2. It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its unique chemical properties.

Scientific Research Applications

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione has several applications in scientific research:

Safety and Hazards

This compound is potentially harmful and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione” are not available, similar compounds have been used in various studies, such as the synthesis of [Eu(tfa)3]2 bpm complexes (bpm=2,2’-bipyrimidine) and as reagents in the multistep synthesis of other compounds .

Biochemical Analysis

Biochemical Properties

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with electron transport particles isolated from beef heart mitochondria, partially inhibiting the oxidation of ferrocyanide . This interaction suggests that this compound may affect mitochondrial function and energy production.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic activity against human cultured tumor and normal cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The inhibition of mitochondrial electron transport can lead to altered cellular energy states and potentially induce apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It partially inhibits the oxidation of ferrocyanide in electron transport particles, suggesting a role in enzyme inhibition . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under room temperature storage conditions . Long-term exposure to this compound can lead to sustained inhibition of mitochondrial function, affecting cellular energy production and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve noticeable biochemical and cellular changes . High doses can result in severe mitochondrial dysfunction and cell death.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial electron transport. It interacts with enzymes and cofactors involved in oxidative phosphorylation, affecting metabolic flux and metabolite levels . The inhibition of electron transport can lead to reduced ATP production and altered cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach mitochondria to exert its inhibitory action.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it affects electron transport and energy production. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles . Its activity and function are closely linked to its localization within the cell.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione typically involves the reaction of pyridine-4-carboxaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione include:

    4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione: Differing only in the position of the pyridine ring, this compound exhibits similar chemical properties but may have distinct biological activities.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound contains a naphthyl group instead of a pyridine ring, leading to different reactivity and applications.

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione:

The uniqueness of this compound lies in its combination of trifluoromethyl and pyridine functionalities, which confer distinctive chemical and biological properties.

Properties

IUPAC Name

4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFWWIMDNOGGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285677
Record name 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-06-4
Record name 399-06-4
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Record name 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione
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Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (6.32 g) was dissolved in tert-butyl methyl ether (10 mL) and a 28% sodium methoxide-methanol solution (9.40 g) and a solution of 4-acetylpyridine (4.90 g) in tert-butyl methyl ether (20 mL) were added successively at room temperature. The mixture was stirred for 22 hr. A 10% a aqueous citric acid solution was added until the reaction solution became about pH 4, and the precipitate was collected by filtration, washed with water and dried to give 4-trifluoroacetoacetylpyridine (5.46 g) as a yellow solid.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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